molecular formula C13H14N6O2 B2774572 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol CAS No. 382152-03-6

3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol

Cat. No. B2774572
CAS RN: 382152-03-6
M. Wt: 286.295
InChI Key: IHLPEYQBDKULJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol (ANP) is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit cGMP-dependent protein kinase (PKG). This compound has been synthesized using various methods and has been found to have numerous biochemical and physiological effects.

Mechanism of Action

3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol selectively inhibits PKG by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKG by cGMP and leads to the inhibition of downstream signaling pathways. The inhibition of PKG by 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol has been found to be reversible and dose-dependent.
Biochemical and Physiological Effects:
3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol has been found to have numerous biochemical and physiological effects. Inhibition of PKG by 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol has been shown to increase intracellular calcium levels, decrease cyclic nucleotide levels, and inhibit smooth muscle relaxation. Additionally, 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol has been found to inhibit platelet aggregation and reduce cardiac contractility. 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol has also been shown to inhibit cancer cell proliferation and migration.

Advantages and Limitations for Lab Experiments

3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol has several advantages for lab experiments. It is a selective inhibitor of PKG, which allows for the investigation of the specific role of PKG in various physiological processes. 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol is also reversible and dose-dependent, which allows for the precise control of PKG inhibition. However, 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol has some limitations. It has a relatively short half-life and can be rapidly metabolized in vivo. Additionally, 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol can inhibit other enzymes at high concentrations, which can lead to off-target effects.

Future Directions

There are several potential future directions for the use of 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol in scientific research. One potential direction is the investigation of the role of PKG in cancer cell metastasis. Another potential direction is the development of new 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol analogs with improved pharmacokinetic properties. Additionally, 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol could be used to investigate the potential therapeutic targets for various diseases, including cardiovascular disease and cancer.
Conclusion:
3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit PKG. 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol has been synthesized using various methods and has been found to have numerous biochemical and physiological effects. The advantages and limitations of 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol for lab experiments have been discussed, and several future directions for the use of 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol in scientific research have been identified. The use of 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol in scientific research has the potential to lead to the development of new therapeutic targets for various diseases.

Synthesis Methods

3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol can be synthesized using various methods. One of the most commonly used methods is the reaction of 6-amino-1,2,5-oxadiazolo[3,4-b]pyrazine with aniline in the presence of a base. The resulting product is then reacted with 1-chloropropan-2-ol to form 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol. Another method involves the reaction of 6-chloro-1,2,5-oxadiazolo[3,4-b]pyrazine with aniline followed by the reaction with 1-propanol. Both methods have been found to be effective in synthesizing 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol.

Scientific Research Applications

3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol has been widely used in scientific research as a selective inhibitor of PKG. PKG is a key enzyme in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol has been used to investigate the role of PKG in these processes and to identify potential therapeutic targets for various diseases. Additionally, 3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol has been used to study the effects of PKG inhibition on cancer cell proliferation and migration.

properties

IUPAC Name

3-[(5-anilino-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c20-8-4-7-14-10-11(15-9-5-2-1-3-6-9)17-13-12(16-10)18-21-19-13/h1-3,5-6,20H,4,7-8H2,(H,14,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLPEYQBDKULJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Anilino-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]propan-1-ol

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